molecular formula C7H11N3O2 B1384118 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS No. 6940-45-0

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B1384118
CAS No.: 6940-45-0
M. Wt: 169.18 g/mol
InChI Key: OJXFZYFYTJJGFU-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is an organic compound with the molecular formula C7H11N3O2 This compound is a pyrimidinone derivative, characterized by the presence of an amino group, a hydroxyethyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-amino-4,6-dimethylpyrimidine and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Product Isolation: The product is isolated by neutralizing the reaction mixture and purifying the compound through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-(2-carboxyethyl)-6-methylpyrimidin-4(3H)-one.

    Reduction: Formation of this compound alcohol derivative.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyethyl group may facilitate binding to active sites, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Lacks the hydroxyethyl group.

    2-Amino-5-(2-hydroxyethyl)pyrimidine: Lacks the methyl group.

    2-Amino-6-methylpyrimidin-4(3H)-one: Lacks the hydroxyethyl group.

Uniqueness

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXFZYFYTJJGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289288
Record name 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-45-0
Record name 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 60130
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Record name 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one
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Record name 2-amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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